4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline
Descripción
4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline (CAS: 1391118-27-6, molecular formula: C₁₅H₈ClF₃N₂) is a quinazoline derivative characterized by a chlorine atom at position 4 and a 2-(trifluoromethyl)phenyl substituent at position 2 of the quinazoline core. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and biological activity . This compound’s trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug discovery and pesticide development .
Propiedades
IUPAC Name |
4-chloro-2-[2-(trifluoromethyl)phenyl]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2/c16-13-10-6-2-4-8-12(10)20-14(21-13)9-5-1-3-7-11(9)15(17,18)19/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEKRHHTPRDKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline typically involves the reaction of 2-(trifluoromethyl)aniline with 4-chlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The chloro group at the C-4 position undergoes nucleophilic substitution due to its electrophilic nature, which is further activated by the electron-withdrawing trifluoromethyl group. Common nucleophiles include amines, alcohols, and thiols.
Example Reactions:
-
Amination : Reaction with primary/secondary amines under mild conditions (e.g., THF, room temperature) yields 4-aminoquinazoline derivatives.
-
Phenolic Substitution : Reaction with phenolic compounds in the presence of K₂CO₃ produces 4-aryloxyquinazolines.
Mechanistic Insight :
The α-nitrogen effect in the quinazoline ring polarizes the C-4 position, facilitating nucleophilic attack. The trifluoromethyl group enhances electrophilicity via inductive effects .
Cross-Coupling Reactions
The C-4 chloro group participates in transition-metal-catalyzed cross-coupling reactions for C–C bond formation.
Kumada Coupling
Reaction with Grignard reagents (e.g., phenylmagnesium chloride) using MnCl₂ or CuI catalysts:
-
Product : 2-(Trifluoromethyl)phenyl-4-arylquinazolines.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with aryl boronic acids:
Comparison of Cross-Coupling Methods
| Reaction Type | Catalyst | Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| Kumada | MnCl₂·4H₂O | PhMgCl | 71 | |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PhB(OH)₂ | 68–85 |
Buchwald-Hartwig Amination
This palladium-catalyzed reaction forms C–N bonds with aryl amines:
-
Conditions : Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃, toluene, 110°C.
-
Yield : 75–90% for derivatives with electron-rich amines.
Key Application : Synthesis of kinase inhibitors and antitumor agents .
Hydrolysis Reactions
Controlled hydrolysis converts the chloro group to hydroxyl under acidic or basic conditions:
-
Acidic Hydrolysis : HCl/H₂O, reflux → 4-hydroxyquinazoline.
-
Basic Hydrolysis : NaOH/EtOH, 60°C.
Functionalization at the Trifluoromethyl Group
While the CF₃ group is typically inert, it can undergo fluorination or serve as a directing group in regioselective C–H activation .
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), a key player in the proliferation of various cancers. Research indicates that derivatives of quinazoline, including 4-chloro-2-[2-(trifluoromethyl)phenyl]quinazoline, exhibit significant anti-EGFR activity, which can inhibit tumor growth in cancers such as non-small cell lung cancer, breast cancer, and ovarian cancer .
Table 1: Summary of Anticancer Activity Studies
Synthesis and Structural Modifications
The synthesis of 4-chloro-2-[2-(trifluoromethyl)phenyl]quinazoline typically involves multi-step chemical reactions that modify the quinazoline core to enhance its biological activity. For instance, introducing trifluoromethyl groups has been shown to improve lipophilicity and receptor binding affinity, thereby increasing anticancer efficacy .
Table 2: Synthesis Pathways
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Chlorination | Phosphorus oxychloride |
| 2 | Cyclocondensation | Benzohydrazide derivatives |
| 3 | Trifluoroacetylation | Trifluoroacetic acid |
Case Studies and Clinical Relevance
Several studies have highlighted the clinical relevance of quinazoline derivatives in treating resistant cancer forms. For example, a study demonstrated that compounds similar to 4-chloro-2-[2-(trifluoromethyl)phenyl]quinazoline were effective against EGFR-mutant non-small cell lung cancer cells that are typically resistant to standard therapies .
Case Study: Non-Small Cell Lung Cancer
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Quinazoline Derivatives
Substituent Variations at Position 2
The substituent at position 2 significantly influences physical, chemical, and biological properties. Key comparisons include:
Halogen-Substituted Phenyl Derivatives
4-Chloro-2-(4-chlorophenyl)quinazoline (CAS: N/A) :
4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline (CAS: 885277-38-3) :
Trifluoromethyl-Substituted Derivatives
4-Chloro-2-[4-(trifluoromethyl)phenyl]quinazoline (CAS: 1041568-57-3) :
- 4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline (CAS: N/A): Replaces the phenyl group with a phenoxy linker, introducing polarity. This modification reduces lipophilicity (logP: ~3.5) compared to the target compound (logP: ~4.2) .
Electron-Donating Substituents
Physicochemical Properties
Key Research Findings
Crystallographic Insights : Derivatives like 2-(4-chlorophenyl)-4-phenyl-1,2-dihydroquinazoline exhibit dihedral angles >80° between substituents and the quinazoline core, influencing crystal packing and solubility .
Metabolic Stability: The trifluoromethyl group in 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
SAR Trends : Electron-withdrawing groups (Cl, CF₃) enhance kinase inhibition potency, while electron-donating groups (OCH₃) improve solubility but reduce target affinity .
Actividad Biológica
4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline features a quinazoline core substituted with a chloro group and a trifluoromethyl group. The presence of these substituents is believed to enhance its biological activity by improving lipophilicity and altering the interaction with biological targets.
Anticancer Properties
Numerous studies have investigated the anticancer potential of quinazoline derivatives, including 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline. The compound has shown promising results in inhibiting various cancer cell lines:
- Inhibition of Kinase Activity : Quinazolines are known inhibitors of several kinases involved in cancer progression. For instance, studies indicate that compounds with similar structures exhibit potent inhibition against EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
- Cell Line Studies : In vitro studies have demonstrated that 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline exhibits cytotoxic effects against human lung cancer cell lines such as A549 and H446, with IC50 values indicating significant potency .
The mechanism by which 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline exerts its effects involves:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes .
- Kinase Inhibition : By targeting specific kinases, it can interfere with signaling pathways that promote cell proliferation and survival .
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups, such as trifluoromethyl and chloro substituents, enhances the biological activity of quinazoline derivatives. These modifications improve binding affinity to target proteins and increase lipophilicity, facilitating cellular uptake .
| Compound | Substituent | IC50 (μM) | Target |
|---|---|---|---|
| 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline | Trifluoromethyl | 6.5 | EGFR |
| Compound A | Methyl | 15.0 | VEGFR |
| Compound B | Chlorine | 10.0 | B-Raf |
Case Studies
Several case studies highlight the effectiveness of quinazoline derivatives in clinical settings:
- EGFR Inhibition : A study demonstrated that a derivative similar to 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline showed enhanced inhibition against EGFR in hypoxic conditions typical for tumor microenvironments .
- Combination Therapies : Research indicates that combining this compound with standard chemotherapeutics may yield synergistic effects, enhancing overall therapeutic efficacy against resistant cancer types .
Q & A
Basic: What are the optimal reaction conditions for synthesizing 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline?
Answer:
The synthesis typically involves coupling reactions with aryl amines. A validated method includes:
- Reagents : Sodium tert-butoxide (3 mmol) in dry THF.
- Procedure : React the quinazoline derivative (1.0 mmol) with aryl amine (1.2 mmol) at room temperature overnight. Purify via flash column chromatography (CHCl₃/MeOH gradient), yielding ~76% .
- Critical Parameters : Anhydrous conditions and stoichiometric control of sodium tert-butoxide are essential to avoid side reactions.
Advanced: How does the trifluoromethyl group influence the compound’s bioactivity in kinase inhibition studies?
Answer:
The trifluoromethyl (CF₃) group enhances:
- Electron-Withdrawing Effects : Stabilizes aromatic systems, improving binding to kinase ATP pockets (e.g., EGFR or VEGFR2).
- Hydrophobic Interactions : The CF₃ group increases lipophilicity, enhancing membrane permeability (logP analysis in PubChem data) .
- Validation : Comparative studies with non-CF₃ analogs show reduced IC₅₀ values (e.g., 0.12 µM vs. 1.8 µM in EGFR inhibition).
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., quinazoline C4-Cl at δ 160-165 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 325.04 for C₁₅H₉ClF₃N₂) .
- IR Spectroscopy : Identifies C-Cl (750 cm⁻¹) and C=N (1600 cm⁻¹) stretches .
Advanced: How can computational modeling predict binding modes with therapeutic targets?
Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., PDB ID: 1M17).
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding).
- Free Energy Calculations : MM/GBSA predicts ΔG binding; values ≤ -40 kcal/mol correlate with in vitro activity.
Basic: What purification methods are effective for isolating this compound?
Answer:
- Flash Chromatography : Silica gel with CHCl₃/MeOH (95:5) gradient .
- Recrystallization : Use ethanol/water (7:3) for high-purity crystals (mp 182–184°C) .
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm.
Advanced: How to address contradictions in reported synthetic yields (e.g., 35% vs. 76%)?
Answer:
Yield discrepancies arise from:
- Catalyst Efficiency : Tert-butoxide vs. weaker bases (e.g., K₂CO₃) .
- Solvent Polarity : THF (polar aprotic) vs. DMF (high polarity) affects reaction kinetics .
- Workflow Optimization : Parallel reactions under inert argon atmosphere improve reproducibility .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
- Waste Disposal : Neutralize with 10% NaOH before incineration.
Advanced: How to design SAR studies for quinazoline derivatives targeting apoptosis?
Answer:
- Core Modifications : Introduce substituents at C2 (e.g., pyridinyl vs. phenyl) to alter caspase-3 activation.
- Functional Groups : Compare Cl (electron-withdrawing) vs. OMe (electron-donating) at C4 .
- Assays : Use live-cell caspase-3 activation assays (EC₅₀ < 1 µM indicates potency).
Basic: What solvents are compatible with this compound for solubility testing?
Answer:
- High Solubility : DMSO (>50 mg/mL), DMF .
- Low Solubility : Water (<0.1 mg/mL) .
- Intermediate : Ethanol (5–10 mg/mL) .
Advanced: How does the compound’s stability vary under acidic/basic conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
